molecular formula C13H9FN4O2S2 B2475668 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 850937-07-4

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2475668
CAS RN: 850937-07-4
M. Wt: 336.36
InChI Key: TUIBGLYXGYJIGG-UHFFFAOYSA-N
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Description

The compound “2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a heterocyclic compound. It contains several functional groups including a 1,3,4-oxadiazole ring, a thiazole ring, and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring and a thiazole ring, both of which are five-membered heterocycles. The oxadiazole ring contains two nitrogen atoms and one oxygen atom, while the thiazole ring contains one nitrogen atom and one sulfur atom .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The compound’s photophysical properties have garnered attention in the field of organic electronics. Researchers have explored its potential as a luminescent material for OLEDs. Specifically, the compound’s green emission, resulting from excited-state intramolecular proton transfer (ESIPT), makes it suitable for use in OLEDs as a dopant emitter. When incorporated into OLED devices, it exhibits strong emission, low turn-on voltages (ranging from 3.9 to 4.8 V), and enhanced electroluminescence (EL) performance compared to the ligand alone. Notably, OLEDs doped with BTZ-Cz-BF (at a concentration of 10 wt%) demonstrate the best EL performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .

Heparanase Inhibition

Interestingly, derivatives of this compound have been investigated as heparanase inhibitors. Heparanase plays a crucial role in cancer progression and metastasis by degrading heparan sulfate proteoglycans in the extracellular matrix. Among the derivatives, trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid (16e) stands out, with an IC50 of approximately 200 nM against heparanase. These findings suggest potential applications in cancer therapeutics .

Other Potential Applications

While the above two areas are well-documented, further research is needed to explore additional applications. The compound’s unique structure and properties may hold promise in other fields, such as materials science, drug discovery, or catalysis. Investigating its interactions with biological targets, its stability under different conditions, and its reactivity could unveil novel applications.

Future Directions

The future research directions could involve further investigation into the synthesis, characterization, and biological activity of this compound. Additionally, studies could be conducted to explore its potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O2S2/c14-9-4-2-1-3-8(9)11-17-18-13(20-11)22-7-10(19)16-12-15-5-6-21-12/h1-6H,7H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIBGLYXGYJIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

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